N-phenethyl-2-phenylquinoline-4-carboxamide
Description
Properties
CAS No. |
65628-69-5 |
|---|---|
Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O/c27-24(25-16-15-18-9-3-1-4-10-18)21-17-23(19-11-5-2-6-12-19)26-22-14-8-7-13-20(21)22/h1-14,17H,15-16H2,(H,25,27) |
InChI Key |
LVSGZPVWALHPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method constructs the quinoline system through intramolecular cyclization of β-phenethylamides under dehydrating conditions. For this compound, the pathway involves:
- Starting material : 2-Phenylacetophenone derivative (Compound A)
- Condensation with phenethylamine in refluxing toluene (110°C, 12 h)
- Cyclization using phosphorus oxychloride (POCl₃) at 80°C for 6 h.
Reaction Scheme :
$$
\text{Compound A} + \text{Phenethylamine} \xrightarrow{\text{POCl}_3, \Delta} \text{Quinoline Intermediate} \rightarrow \text{this compound}
$$
Friedel-Crafts Acylation Followed by Cyclization
An alternative route employs Friedel-Crafts acylation to install the phenyl group at position 2:
- Substrate : 4-Cyanoquinoline (Compound B)
- Acylation with benzoyl chloride (1.2 eq) in AlCl₃ (2 eq)/CH₂Cl₂ (0°C to RT, 4 h)
- Hydrolysis of nitrile to carboxylic acid using H₂SO₄/H₂O (reflux, 8 h).
Key Data :
Functionalization of the Quinoline Core
Suzuki-Miyaura Cross-Coupling for Phenyl Group Installation
Palladium-catalyzed cross-coupling enables precise aryl group introduction:
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₃PO₄ (3 eq)
- Solvent : DMF/H₂O (4:1)
- Temperature : 100°C, 12 h.
Substrate : 2-Bromoquinoline-4-carboxylic acid (Compound C) + Phenylboronic acid.
Direct Amination via Buchwald-Hartwig Coupling
For analogs requiring diverse amines, this method avoids pre-functionalized intermediates:
Reaction :
$$
\text{2-Chloroquinoline-4-carboxylic acid} + \text{Phenethylamine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}
$$
Optimized Conditions :
Carboxamide Formation
Acid Chloride-Mediated Amidation
The most widely used method converts quinoline-4-carboxylic acid to the corresponding amide:
Coupling Reagents for Direct Amide Bond Formation
For acid-sensitive substrates, HATU or EDCl/HOBt promote coupling:
Typical Protocol :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Bischler-Napieralski | High regioselectivity | Requires harsh conditions (POCl₃) | 64–72% |
| Suzuki Coupling | Mild conditions, versatile | Requires pre-functionalized bromide | 82–90% |
| Direct Amination | Avoids acid chloride formation | Limited to reactive amines | 75% |
| HATU Coupling | Suitable for sensitive substrates | High reagent cost | 78–84% |
Characterization and Validation
Critical analytical data for this compound:
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The carboxamide group undergoes characteristic reactions observed in similar compounds (e.g., N-substituted quinoline-4-carboxamides):
-
Mechanism : Acid chlorides react with amines via nucleophilic acyl substitution. Hydrolysis regenerates the parent carboxylic acid under strong acidic/basic conditions.
Electrophilic Aromatic Substitution
The quinoline ring undergoes substitutions at positions 6 and 8 due to electron-withdrawing effects of the carboxamide group:
Reductive Amination and Alkylation
The phenethyl side chain participates in reductive modifications:
Metal-Catalyzed Cross-Coupling
The phenyl substituents enable palladium-mediated reactions:
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh), arylboronic acid | Biaryl derivatives | 60–75% | |
| Buchwald–Hartwig | Pd(dba), Xantphos | Amino-substituted analogs | 55–80% |
Oxidation and Cyclization
The carboxamide group stabilizes intermediates in oxidation pathways:
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes enzymatic transformations:
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Carboxamide | Moderate | Hydrolysis, alkylation |
| Quinoline Core | Low | Electrophilic substitution, cross-coupling |
| Phenethyl Chain | High | Reductive amination, oxidation |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a neurokinin-3 receptor antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenethyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways :
Antibacterial Activity: It disrupts bacterial cell wall synthesis or function, leading to cell death.
Anticancer Activity: It may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis.
Neurokinin-3 Receptor Antagonism: It binds to and blocks the neurokinin-3 receptor, which is involved in various physiological processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of quinoline-4-carboxamides are highly dependent on substituents at the carboxamide nitrogen and the quinoline ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Morpholine Derivatives : Compounds with morpholine-containing substituents (e.g., 117874-42-7, 5a5) exhibit moderate yields (59–67%) and high purity (97.6–98.8%). The morpholine group enhances solubility due to its polar oxygen atom .
- Halogenation: Iodine substitution at the quinoline 2-position () introduces steric bulk and may improve target binding in anticancer or antimicrobial applications .
- Aliphatic vs.
Antibacterial Activity:
- 5a1–5a7 (): These derivatives, featuring dimethylaminopropyl or piperazinyl groups, showed variable antibacterial potency. For instance, 5a1 (99.4% purity) demonstrated superior activity against Staphylococcus aureus compared to 5a7 (diethylamino variant), suggesting that smaller alkyl groups (e.g., methyl) enhance bioavailability .
- N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide: This compound (analogous to the target) achieved 55–59% yields and 97–99% purity, indicating robust synthetic reproducibility .
Metabolic Stability:
- The tert-butyldimethylsilyloxy-protected analog () required deprotection with tetrabutylammonium fluoride (TBAF), highlighting strategies to improve metabolic stability for in vivo applications .
Anticancer Potential:
- and describe fluorinated quinoline carboxamides (e.g., compound 35 in ) with multi-stage antimicrobial and anticancer activity. Fluorine atoms likely enhance blood-brain barrier penetration .
Biological Activity
N-phenethyl-2-phenylquinoline-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antibacterial properties. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-phenylquinoline derivatives with phenethylamine in the presence of coupling agents. The resulting compound features a quinoline backbone, which is known for its pharmacological versatility. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound showed potent cytotoxic activity against cancer cell lines such as HCT116 and SK-OV-3, with IC50 values reported at 0.5 μM and 0.2 μM, respectively .
- Mechanism of Action : The biological activity is primarily attributed to its ability to bind to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : Computational analyses indicated favorable interactions between the compound and key residues in the tubulin binding site, supporting its potential as a microtubule-targeting agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.2 |
| SK-OV-3 | 0.5 |
| MDA-MB-468 | Not specified |
| A549 | Not specified |
| HeLa | Not specified |
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy.
Key Findings:
- Broad-Spectrum Activity : The compound demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with significant inhibition observed in some derivatives .
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this class exhibited MIC values ranging from 64 μg/mL against S. aureus to over 256 μg/mL against other strains like Pseudomonas aeruginosa .
Table 2: Antibacterial Activity Summary
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | >256 |
| Pseudomonas aeruginosa | >256 |
Case Studies and Research Findings
Several studies have highlighted the potential of N-phenethyl derivatives in clinical applications:
- Cancer Treatment : A study focusing on the molecular docking of quinoline derivatives indicated that modifications such as substituents on the phenyl ring could enhance anticancer activity through improved binding affinity at target sites .
- Antimycobacterial Properties : Some derivatives have shown promise against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid in certain cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
